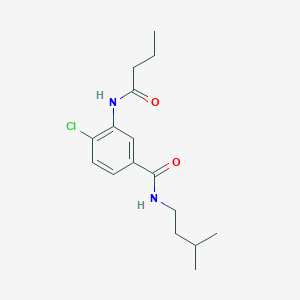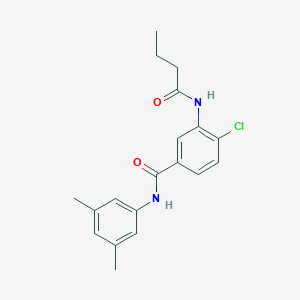![molecular formula C24H23ClN2O6 B309372 N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)
N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide, commonly known as CEP-33779, is a small molecule inhibitor of the transcription factor Nuclear Factor-Kappa B (NF-κB). NF-κB is a key regulator of inflammation, immune response, cell proliferation, and survival. Dysregulation of NF-κB has been linked to various diseases, including cancer, autoimmune disorders, and inflammatory diseases. CEP-33779 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用機序
CEP-33779 inhibits the activity of NF-κB by binding to the IKKβ kinase subunit, which is essential for NF-κB activation. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes. This leads to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. CEP-33779 has also been shown to reduce inflammation in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. In addition, CEP-33779 has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
実験室実験の利点と制限
CEP-33779 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, CEP-33779 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a short half-life in vivo, which can limit its efficacy in animal models.
将来の方向性
There are several future directions for the research and development of CEP-33779. One direction is to optimize its pharmacokinetic properties to improve its efficacy in animal models. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, CEP-33779 can be used as a tool to study the role of NF-κB in various biological processes. Finally, the development of more potent and selective NF-κB inhibitors based on the structure of CEP-33779 is an exciting area of research.
合成法
CEP-33779 was first synthesized by ChemGenex Pharmaceuticals in 2006. The synthesis involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methoxyaniline to form N-(4-methoxyphenyl)-2-chloro-5-nitrobenzamide. This compound is then reduced to N-(4-methoxyphenyl)-2-chloro-5-aminobenzamide, which is further reacted with 3,4,5-trimethoxybenzoic acid to form CEP-33779.
科学的研究の応用
CEP-33779 has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in inhibiting NF-κB activity and reducing inflammation in various disease models, including cancer, autoimmune disorders, and inflammatory diseases. CEP-33779 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
分子式 |
C24H23ClN2O6 |
|---|---|
分子量 |
470.9 g/mol |
IUPAC名 |
N-[2-chloro-5-[(4-methoxyphenyl)carbamoyl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H23ClN2O6/c1-30-17-8-6-16(7-9-17)26-23(28)14-5-10-18(25)19(11-14)27-24(29)15-12-20(31-2)22(33-4)21(13-15)32-3/h5-13H,1-4H3,(H,26,28)(H,27,29) |
InChIキー |
PHORWJYHGOTDMU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309294.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B309296.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309297.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide](/img/structure/B309298.png)
![3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309299.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B309300.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309301.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309302.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309305.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309308.png)

![N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309311.png)